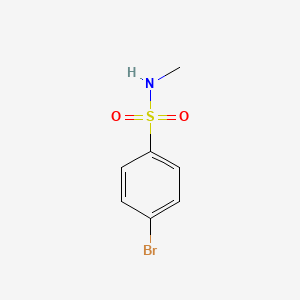

Benzenesulfonamide, p-bromo-N-methyl-

Descripción general

Descripción

Benzenesulfonamide, p-bromo-N-methyl- is a useful research compound. Its molecular formula is C7H8BrNO2S and its molecular weight is 250.12 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenesulfonamide, p-bromo-N-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonamide, p-bromo-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, p-bromo-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Sulfonamides, in general, are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid . .

Mode of Action

In general, sulfonamides are known to act as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), an enzyme involved in the folic acid synthesis pathway . By inhibiting this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for DNA synthesis in bacteria .

Biochemical Pathways

, sulfonamides typically interfere with the folic acid synthesis pathway in bacteria. This interference leads to a decrease in the production of nucleotides required for DNA and RNA synthesis, thereby inhibiting bacterial growth and replication .

Result of Action

Based on the general action of sulfonamides, it can be inferred that the compound may lead to the inhibition of bacterial growth and replication by interfering with dna and rna synthesis .

Análisis Bioquímico

Biochemical Properties

Benzenesulfonamide, p-bromo-N-methyl- plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is carbonic anhydrase IX, which is overexpressed in many solid tumors. The interaction between benzenesulfonamide, p-bromo-N-methyl- and carbonic anhydrase IX involves the binding of the sulfonamide group to the zinc ion at the active site of the enzyme, leading to inhibition of its activity . This inhibition can result in a decrease in the pH of the tumor microenvironment, thereby affecting tumor growth and proliferation.

Cellular Effects

Benzenesulfonamide, p-bromo-N-methyl- has been shown to exert various effects on different types of cells. In cancer cells, such as breast cancer cell lines MDA-MB-231 and MCF-7, benzenesulfonamide, p-bromo-N-methyl- inhibits cell proliferation by inducing apoptosis . This compound influences cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Additionally, benzenesulfonamide, p-bromo-N-methyl- affects gene expression by downregulating genes associated with cell survival and upregulating genes involved in programmed cell death.

Molecular Mechanism

The molecular mechanism of action of benzenesulfonamide, p-bromo-N-methyl- involves its binding interactions with biomolecules, particularly enzymes. The sulfonamide group of benzenesulfonamide, p-bromo-N-methyl- binds to the active site of carbonic anhydrase IX, inhibiting its enzymatic activity . This inhibition leads to a reduction in the production of bicarbonate ions, which in turn affects the pH balance within cells. Additionally, benzenesulfonamide, p-bromo-N-methyl- can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzenesulfonamide, p-bromo-N-methyl- have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that benzenesulfonamide, p-bromo-N-methyl- remains stable under standard laboratory conditions for extended periods, allowing for long-term experiments . Degradation of the compound can occur under extreme conditions, leading to a decrease in its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained inhibition of carbonic anhydrase IX activity and continued induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of benzenesulfonamide, p-bromo-N-methyl- vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, benzenesulfonamide, p-bromo-N-methyl- can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Careful dosage optimization is required to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

Benzenesulfonamide, p-bromo-N-methyl- is involved in various metabolic pathways, primarily through its interaction with enzymes such as carbonic anhydrase IX. The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of benzenesulfonamide, p-bromo-N-methyl-, leading to the formation of metabolites that are excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and the presence of cofactors.

Transport and Distribution

Within cells and tissues, benzenesulfonamide, p-bromo-N-methyl- is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, benzenesulfonamide, p-bromo-N-methyl- can bind to specific proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites.

Subcellular Localization

The subcellular localization of benzenesulfonamide, p-bromo-N-methyl- is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as carbonic anhydrase IX . Targeting signals and post-translational modifications can direct benzenesulfonamide, p-bromo-N-methyl- to specific compartments or organelles within the cell. The localization of the compound can influence its efficacy, as interactions with target biomolecules are dependent on its presence in the appropriate subcellular environment.

Propiedades

IUPAC Name |

4-bromo-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHMEHGOFNLRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220566 | |

| Record name | Benzenesulfonamide, p-bromo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-12-8 | |

| Record name | 4-Bromo-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=703-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, p-bromo-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 703-12-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, p-bromo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N-methylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUG23BX2CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

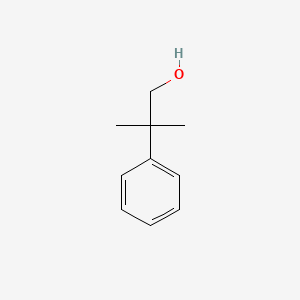

Synthesis routes and methods I

Procedure details

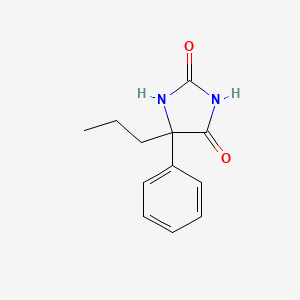

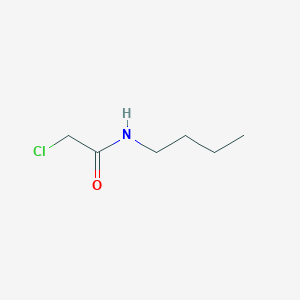

Synthesis routes and methods II

Procedure details

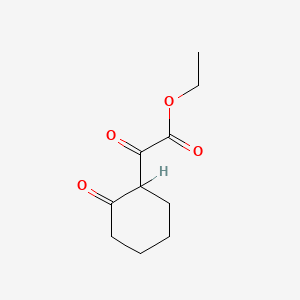

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1266531.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1266537.png)